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Compound of Interest

Compound Name: Sofosbuvir impurity G

Cat. No.: B15566924

This guide provides a comprehensive comparative analysis of the impurities associated with
the antiviral drug Sofosbuvir. Intended for researchers, scientists, and professionals in drug
development, this document outlines the types of impurities, their analytical detection, and
potential biological implications. The information is supported by experimental data from
various studies, presented in a structured format for ease of comparison.

Introduction to Sofosbuvir and Its Impurities

Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C
virus (HCV) infection.[1][2] It is a nucleotide analog prodrug that, upon intracellular metabolism,
inhibits the HCV NS5B RNA-dependent RNA polymerase, which is essential for viral
replication.[2] The quality, safety, and efficacy of Sofosbuvir are contingent on the control of
impurities that may arise during its synthesis, storage, or formulation.[2] These impurities can
be broadly categorized as:

o Process-Related Impurities: These are substances that are formed during the manufacturing
process, including unreacted starting materials, by-products, intermediates, and reagents.[3]

o Degradation Products: These arise from the chemical degradation of the Sofosbuvir
molecule under the influence of factors like pH, light, heat, and oxidation.

o Residual Solvents: Solvents used during the synthesis that are not completely removed.
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o Elemental Impurities: These can be introduced from catalysts or manufacturing equipment.

[4]

Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for
the reporting, identification, and qualification of impurities in new drug substances.[3][5][6][7]
The thresholds for these actions are determined by the maximum daily dose of the drug.[5][7]
For a drug like Sofosbuvir, with a standard daily dose of 400 mg, the ICH Q3A/Q3B guidelines
are critical for ensuring product quality.[5][7]

Comparative Data on Sofosbuvir Impurities

The following tables summarize quantitative data on various Sofosbuvir impurities from
published literature. While specific monographs with impurity limits for Sofosbuvir are not
publicly available in the United States Pharmacopeia (USP) or European Pharmacopoeia (EP),
the general ICH guidelines provide a framework for acceptable levels.[3][5][6][7]

Table 1: Summary of Known Sofosbuvir Impurities
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Impurity Molecular
. Molecular .
Namel/ldentifie = CAS Number Weight (g/mol  Type
Formula
r )
D-Alanine Process-Related
_ 1064684-71-4 C22H20FN309P 529.45 _

Sofosbuvir (Diastereomer)
Sofosbuvir Process-
Metabolite (GS- 1233335-78-8 C13H19FN309P 411.28 Related/Metaboli
566500) te
Sofosbuvir Des

_ 1859162-80-3 C16H18FN20sP 416.29 Process-Related
L-Alanine
Acid Degradation )

N/A Ci16H18FN20sP 416.08 Degradation

Product (DP 1)
Base
Degradation N/A C16H25FN309P 453.13 Degradation
Product A
Base
Degradation N/A C13H19FN309P 411.08 Degradation
Product B
Oxidative
Degradation N/A C22H27FN3O9P 527.15 Degradation
Product
Degradation
Product (m/z N/A Not Specified ~488 Degradation
488)
Degradation
Product (m/z N/A Not Specified ~393.3 Degradation
393.3)
Phosphoryl » .

) N/A Not Specified Not Specified Process-Related
Impurity

Data compiled from multiple sources.[1][8]
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Table 2: Quantitative Data from Forced Degradation
Studies
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Key
Stress Reagents and Degradation Degradation
. . Reference
Condition Conditions (%) Products (m/z
or Name)
o _ 0.1 N HCI, 70°C,
Acidic Hydrolysis 23% DP | (m/z 488) [9]
6 hours
(R)-
((2R,3R,4R,5R)-
5-(2,4-dioxo-3,4-
dihydropyrimidin-
1(2H)-yl)-4-
1 N HCI, 80°C, fluoro-3-hydroxy-
8.66% [8]
10 hours reflux 4-
methyltetrahydrof
uran-2-yl)methyl
phenyl hydrogen
phosphate (MW:
416.08)
Alkaline 0.1 N NaOH,
_ 50% DP Il (m/z393.3) [9]
Hydrolysis 70°C, 10 hours
Base
Degradation
Product A (MW:
0.5 N NaOH,
45.97% 453.13), Base [8]
60°C, 24 hours )
Degradation

Product B (MW:
411.08)

Oxidative 3% H202, Room

) 19.02% DP 1ll (m/z 393) [9]
Degradation Temp, 7 days
30% H202, 80°C, 0.79% (S)-isopropy! 2- [8]

2 days

((S)-
(((2R,4S,5R)-5-
(2,4-dioxo-3,4-
dihydropyrimidin-
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1(2H)-yl)-4-
fluoro-4-methyl-
3-
oxotetrahydrofur

an-2-yl)methoxy)

(phenoxy)phosph
orylamino)propa
noate (MW:
527.15)
Thermal No degradation
) 50°C, 21 days N/A [9]
Degradation observed
Photolytic ] No degradation
) Sunlight, 21 days N/A 9]
Degradation observed

Table 3: Comparative Chromatographic Conditions for

Sofosbuvir Impurity Analysis

Method 2 (RP-

Method 3 (RP-

Parameter Method 1 (UPLC)
HPLC) HPLC)
) Agilent Eclipse XDB- )
X-Bridge C18 (100 x Inertsil ODS-3 C18
Column C18 (250 x 4.6 mm, 5
4.6 mm, 2.5 um) (250 x 4.6 mm, 5 um)
pm)
0.1% trifluoroacetic
Acetonitrile and 0.1% acid in Methanol:Water
Mobile Phase ) ) o
Formic acid buffer water:acetonitrile (70:30 viv)
(50:50 v/v)
Flow Rate Not Specified 1.0 mL/min Not Specified
Detection Wavelength 260 nm 260 nm Not Specified

Key Separations

Sofosbuvir from its

degradation products

Sofosbuvir and a

phosphoryl impurity

Sofosbuvir from its
stressed degradation

products

Reference

[8]
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Experimental Protocols

Detailed methodologies are crucial for the replication and verification of findings. Below are

representative protocols for the analysis of Sofosbuvir impurities.

RP-HPLC Method for Quantification of a Process-
Related Impurity

This protocol is adapted from a method for the estimation of Sofosbuvir and a related

phosphoryl impurity.

Preparation of Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile
(50:50 v/v) is prepared, filtered, and degassed.

Chromatographic System: An HPLC system equipped with an Agilent Eclipse XDB-C18
column (250 x 4.6 mm, 5 um) and a UV detector set at 260 nm is used. The column
temperature is maintained at ambient conditions, and the flow rate is set to 1.0 mL/min.

Standard Solution Preparation: A standard solution of Sofosbuvir (e.g., 0.4 mg/mL) and the
phosphoryl impurity (e.g., 0.025 mg/mL) is prepared in a diluent of water:acetonitrile (50:50

vIV).

Sample Solution Preparation: A known quantity of the Sofosbuvir drug substance or product
is accurately weighed and dissolved in the diluent to achieve a target concentration.

Analysis: Equal volumes (e.g., 20 pL) of the standard and sample solutions are injected into
the chromatograph. The peak areas for Sofosbuvir and the impurity are recorded.

Calculation: The amount of the impurity in the sample is calculated by comparing its peak
area to that of the standard.

Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies as per

ICH guidelines.
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Acid Hydrolysis: A solution of Sofosbuvir (e.g., 1 mg/mL) is prepared in 0.1 N HCI and
refluxed at a specified temperature (e.g., 70°C) for a defined period (e.g., 6 hours). The
solution is then neutralized.[9]

Base Hydrolysis: A solution of Sofosbuvir is prepared in 0.1 N NaOH and refluxed at a
specified temperature (e.g., 70°C) for a defined period (e.g., 10 hours). The solution is
subsequently neutralized.[9]

Oxidative Degradation: Sofosbuvir is exposed to a solution of hydrogen peroxide (e.g., 3%)
at room temperature for an extended period (e.g., 7 days).[9]

Thermal Degradation: The solid drug substance is kept in a hot air oven at a specified
temperature (e.g., 50°C) for a defined period (e.g., 21 days).[9]

Photolytic Degradation: The solid drug substance is exposed to sunlight or a photostability
chamber for a defined period (e.g., 21 days).[9]

Analysis: All stressed samples are diluted appropriately with a suitable solvent and analyzed
by a stability-indicating HPLC or UPLC method to determine the percentage of degradation
and to profile the degradation products.

Visualizations: Workflows and Pathways
Experimental Workflow for Impurity Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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